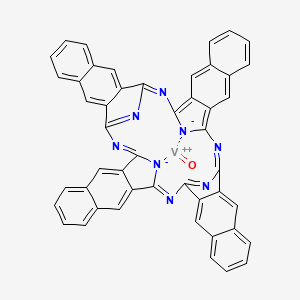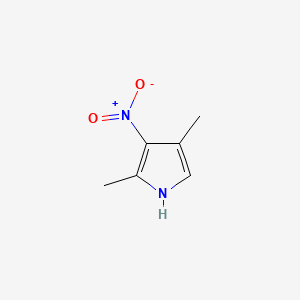
6-Methyltryptophan
Übersicht
Beschreibung
6-Methyltryptophan is a tryptophan analog . Its molecular formula is C12H14N2O2 and it has a molecular weight of 218.25 .
Synthesis Analysis
The synthesis of 6-Methyltryptophan involves complex biochemical reactions. Tryptophanase-catalyzed reactions play a significant role in its synthesis . Additionally, metabolic engineering of the tryptophan biosynthetic pathways in rice has shown that the reactions catalyzed by anthranilate synthase (AS) and arogenate dehydratase (ADT) are critical regulatory points in the biosynthesis of tryptophan .Molecular Structure Analysis
The molecular structure of 6-Methyltryptophan is represented by the formula C12H14N2O2 . The molecular weight is 218.25 .Chemical Reactions Analysis
The chemical reactions involving 6-Methyltryptophan are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of other chemicals, temperature, and pressure.Wissenschaftliche Forschungsanwendungen
Cancer Research and Immunology
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition for Cancer Therapy : IDO is a tryptophan-catabolizing enzyme involved in immune regulation, including fetal protection, allograft protection, and cancer progression. The role of tryptophan catabolism by IDO in human cancers is under investigation, with clinical trials evaluating IDO inhibition using 1-methyltryptophan as a potential approach for cancer immunotherapy. Increased IDO expression is associated with decreased tumor infiltration of immune cells, a higher proportion of regulatory T lymphocytes in the infiltrate, and correlates with tumor progression and shorter patient survival. Consequently, IDO inhibition is considered a promising strategy for cancer immunotherapy (Godin-Ethier et al., 2011).
Neurology and Brain Research
- Studying the Brain's Serotonergic System : α-Methyl-L-tryptophan (α-MTrp) is an analog of tryptophan and serves as a tracer to study brain serotonin (5-HT) synthesis. It is used in research to determine the unidirectional uptake of α-MTrp and its conversion to 5-HT synthesis rates, contributing to our understanding of brain 5-HT synthesis in various conditions, including healthy individuals and patients with neuropsychiatric disorders (Diksic & Young, 2001).
Immunomodulatory Effects
- Tryptophan Metabolism and Immune Function : The metabolism of tryptophan through the kynurenine pathway involves various metabolites that have significant immunomodulatory effects. Some metabolites inhibit T lymphocyte proliferation, elevate immunoglobulin levels in the blood, and promote antigen-presenting organization in tissues. This highlights the complex role of tryptophan and its metabolites in regulating immune functions across livestock and poultry, potentially extending to humans (Bai et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941788 | |
| Record name | 6-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33468-34-7, 1991-93-1 | |
| Record name | L-6-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)



![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)
